molecular formula C8H5BrN4O2 B2604268 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 951626-69-0

5-bromo-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2604268
CAS No.: 951626-69-0
M. Wt: 269.058
InChI Key: VIDDNPPUMBJFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid is an organic compound with the molecular formula C₈H₅BrN₄O₂. It is characterized by the presence of a bromine atom, a tetrazole ring, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-bromo-2-chlorobenzoic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring . The general reaction scheme is as follows:

  • Dissolve sodium azide and ammonium chloride in anhydrous DMF.
  • Add 5-bromo-2-chlorobenzoic acid to the solution.
  • Heat the mixture to 120°C and reflux for 18-20 hours.
  • Cool the reaction mixture and acidify with hydrochloric acid.
  • Isolate the product by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, purity, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but lacks the bromine atom.

    5-Bromo-2-chlorobenzoic acid: Similar structure but lacks the tetrazole ring.

    2-(1H-Tetrazol-1-yl)benzoic acid: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of both the bromine atom and the tetrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDDNPPUMBJFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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